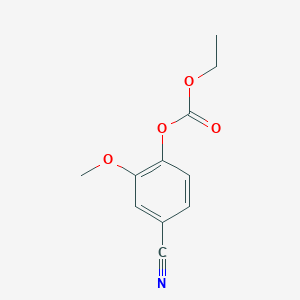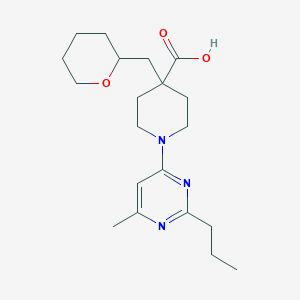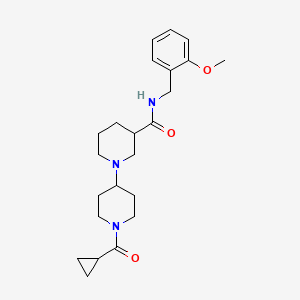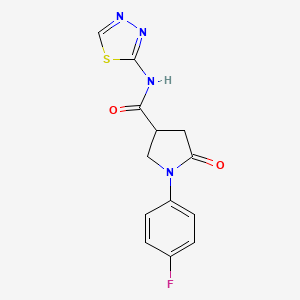![molecular formula C22H18N2O B5289845 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5289845.png)
5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor of the bromodomain and plant homeodomain finger-containing protein (BPTF), which is a member of the chromatin-remodeling complex.
Wirkmechanismus
The 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor works by binding to the bromodomain of this compound, which prevents its interaction with acetylated histones. This, in turn, inhibits the activity of the chromatin-remodeling complex and alters the expression of genes that are regulated by this complex.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the expression of genes involved in cell cycle regulation, cell proliferation, and apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells and may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor is its specificity for this compound. This allows researchers to selectively target this protein and study its role in various biological processes. However, one of the limitations of the this compound inhibitor is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of the 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor. One potential area of research is the development of more potent and selective inhibitors of this compound. Additionally, the this compound inhibitor may have potential applications in the treatment of cancer and other diseases, and further studies are needed to explore these possibilities. Finally, the this compound inhibitor may have applications in the study of epigenetic regulation and gene expression, and further studies are needed to elucidate its mechanisms of action in these areas.
In conclusion, the this compound inhibitor is a small molecule inhibitor of the chromatin-remodeling complex that has potential applications in scientific research. Its specificity for this compound allows researchers to selectively target this protein and study its role in various biological processes. However, its potential toxicity may limit its use in certain experimental systems. Further studies are needed to explore the potential applications of the this compound inhibitor in cancer therapy and epigenetic regulation.
Synthesemethoden
The synthesis of 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 3-aminopyridine with 1,2,3,4-tetrahydrobenzo[a]phenanthrene-1,4-dione in the presence of a palladium catalyst. The reaction yields the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
The 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of this compound, which is a key component of the chromatin-remodeling complex. This complex plays a crucial role in regulating gene expression and is involved in a wide range of biological processes, including development, differentiation, and disease.
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-19-9-3-8-17-20-16-7-2-1-5-14(16)10-11-18(20)24-22(21(17)19)15-6-4-12-23-13-15/h1-2,4-7,10-13,22,24H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYPMLJUCPRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289764.png)

![4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5289787.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5289819.png)
![4-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5289827.png)




![N-({1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5289858.png)
![N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5289862.png)
